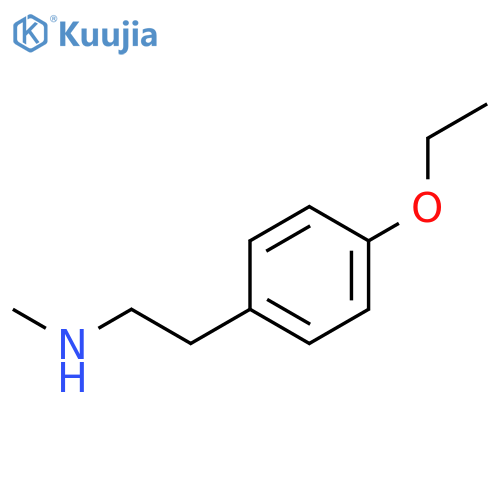

Cas no 21581-35-1 (2-(4-ethoxyphenyl)-N-methylethanamine)

2-(4-ethoxyphenyl)-N-methylethanamine 化学的及び物理的性質

名前と識別子

-

- 2-(4-ethoxyphenyl)-N-methylethanamine

- Benzeneethanamine, 4-ethoxy-N-methyl-

- SCHEMBL2910125

- UNII-TH2V9E66Z5

- AKOS012095438

- EN300-755158

- DTXSID40175943

- [2-(4-ethoxyphenyl)ethyl](methyl)amine

- TH2V9E66Z5

- 21581-35-1

- 4-Ethoxy-N-methylbenzeneethanamine

-

- インチ: InChI=1S/C11H17NO/c1-3-13-11-6-4-10(5-7-11)8-9-12-2/h4-7,12H,3,8-9H2,1-2H3

- InChIKey: IRPMCTOEVDGBKW-UHFFFAOYSA-N

- ほほえんだ: CCOC1=CC=C(C=C1)CCNC

計算された属性

- せいみつぶんしりょう: 179.13111

- どういたいしつりょう: 179.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 119

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- PSA: 21.26

2-(4-ethoxyphenyl)-N-methylethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-755158-0.05g |

[2-(4-ethoxyphenyl)ethyl](methyl)amine |

21581-35-1 | 95.0% | 0.05g |

$624.0 | 2025-03-22 | |

| Enamine | EN300-755158-2.5g |

[2-(4-ethoxyphenyl)ethyl](methyl)amine |

21581-35-1 | 95.0% | 2.5g |

$1454.0 | 2025-03-22 | |

| Enamine | EN300-755158-5.0g |

[2-(4-ethoxyphenyl)ethyl](methyl)amine |

21581-35-1 | 95.0% | 5.0g |

$2152.0 | 2025-03-22 | |

| Enamine | EN300-755158-10.0g |

[2-(4-ethoxyphenyl)ethyl](methyl)amine |

21581-35-1 | 95.0% | 10.0g |

$3191.0 | 2025-03-22 | |

| Enamine | EN300-755158-0.5g |

[2-(4-ethoxyphenyl)ethyl](methyl)amine |

21581-35-1 | 95.0% | 0.5g |

$713.0 | 2025-03-22 | |

| Enamine | EN300-755158-0.1g |

[2-(4-ethoxyphenyl)ethyl](methyl)amine |

21581-35-1 | 95.0% | 0.1g |

$653.0 | 2025-03-22 | |

| Enamine | EN300-755158-0.25g |

[2-(4-ethoxyphenyl)ethyl](methyl)amine |

21581-35-1 | 95.0% | 0.25g |

$683.0 | 2025-03-22 | |

| Enamine | EN300-755158-1.0g |

[2-(4-ethoxyphenyl)ethyl](methyl)amine |

21581-35-1 | 95.0% | 1.0g |

$743.0 | 2025-03-22 |

2-(4-ethoxyphenyl)-N-methylethanamine 関連文献

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

2-(4-ethoxyphenyl)-N-methylethanamineに関する追加情報

Comprehensive Overview of 2-(4-Ethoxyphenyl)-N-Methylethanamine (CAS No. 21581-35-1)

2-(4-Ethoxyphenyl)-N-methylethanamine, with the CAS number 21581-35-1, is a chemical compound that has garnered attention in both academic and industrial research due to its unique structural properties and potential applications. This compound belongs to the class of substituted phenethylamines, which are known for their diverse biological activities and utility in medicinal chemistry. The presence of an ethoxy group at the para position of the phenyl ring and a methylamine side chain makes it a subject of interest for researchers exploring novel therapeutic agents and biochemical tools.

In recent years, the demand for specialty chemicals like 2-(4-ethoxyphenyl)-N-methylethanamine has surged, driven by advancements in drug discovery and material science. Users frequently search for terms such as "phenethylamine derivatives", "ethoxy-substituted amines", and "CAS 21581-35-1 applications", reflecting the growing curiosity about its uses. This compound's structural similarity to naturally occurring neurotransmitters has also sparked interest in its potential role in neurological research and pharmacology.

The synthesis of 2-(4-ethoxyphenyl)-N-methylethanamine typically involves multi-step organic reactions, including etherification and reductive amination. Researchers often optimize these processes to improve yield and purity, addressing common queries like "how to synthesize 2-(4-ethoxyphenyl)-N-methylethanamine" or "purification methods for CAS 21581-35-1". Its stability under various conditions and solubility profiles are also frequently discussed topics in scientific forums.

From an industrial perspective, 2-(4-ethoxyphenyl)-N-methylethanamine is explored for its potential in flavor and fragrance applications, owing to its aromatic properties. Additionally, its role as an intermediate in the synthesis of more complex molecules makes it valuable in fine chemical manufacturing. Companies and researchers alike are keen to understand its scalability and cost-effectiveness, which are critical factors in large-scale production.

Environmental and safety considerations are paramount when handling 2-(4-ethoxyphenyl)-N-methylethanamine. While it is not classified as a hazardous material, proper storage and handling protocols are essential to ensure workplace safety. Searches related to "CAS 21581-35-1 safety data" and "regulatory compliance for ethoxy-substituted amines" highlight the need for accurate information on its handling and disposal.

In the context of green chemistry, there is increasing interest in developing sustainable synthesis routes for compounds like 2-(4-ethoxyphenyl)-N-methylethanamine. Researchers are investigating catalytic methods and renewable feedstocks to reduce the environmental footprint of its production. This aligns with broader trends in the chemical industry, where sustainability and eco-friendly processes are top priorities.

The future of 2-(4-ethoxyphenyl)-N-methylethanamine lies in its adaptability to emerging technologies. For instance, its potential use in nanotechnology and bioconjugation is being explored, opening new avenues for innovation. As the scientific community continues to uncover its properties, this compound is likely to remain a focal point in cutting-edge research and industrial applications.

In summary, 2-(4-ethoxyphenyl)-N-methylethanamine (CAS No. 21581-35-1) is a versatile compound with significant potential across multiple disciplines. Its structural features, combined with ongoing research, make it a valuable asset in chemical synthesis, pharmaceutical development, and beyond. By addressing common queries and highlighting its relevance to contemporary topics, this overview aims to provide a comprehensive and engaging resource for professionals and enthusiasts alike.

21581-35-1 (2-(4-ethoxyphenyl)-N-methylethanamine) 関連製品

- 56370-30-0(2-(4-Ethoxyphenyl)ethanamine Hydrochloride)

- 62885-82-9((4-Ethoxyphenyl)ethylamine)

- 4091-50-3(2-(4-methoxyphenyl)ethyl(methyl)amine)

- 2580128-59-0((4S)-3-(benzyloxy)carbonyl-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid)

- 2034339-72-3(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide)

- 2172177-60-3(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acid)

- 2229454-11-7(3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid)

- 2193290-92-3(N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide)

- 476439-20-0(N-(4-butyl-5-{(4-fluorophenyl)methylsulfanyl}-4H-1,2,4-triazol-3-yl)methyladamantane-1-carboxamide)

- 887585-13-9(6-Chloro-2,3-difluorophenylacetic Acid)